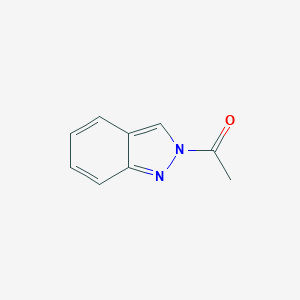

1-(2H-Indazol-2-yl)ethanone

Übersicht

Beschreibung

1-(2H-Indazol-2-yl)ethanone is a heterocyclic compound featuring an indazole core fused with an ethanone group. The indazole moiety consists of a benzene ring fused to a pyrazole ring, conferring unique electronic and steric properties. Crystallographic studies reveal that the asymmetric unit of its phenyl-substituted derivative, 2-(2H-Indazol-2-yl)-1-phenyl-ethanone (C₁₅H₁₂N₂O), contains two distinct molecular conformations with dihedral angles of 50.82° and 89.29° between the indazole and phenyl rings .

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization of 1,3-Diketones

Cyclohexanone derivatives containing 1,3-dicarbonyl moieties serve as precursors for indazole formation. In a representative procedure, a diketo compound (e.g., 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one)) reacts with hydrazine hydrate in methanol under reflux to form 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone . The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclodehydration to form the indazole ring.

Key Reaction Parameters :

-

Solvent : Methanol

-

Temperature : Reflux (65–70°C)

-

Yield : 65%

-

Characterization : NMR (DMSO-): δ 12.32 (s, 1H, NH), 7.87–7.11 (m, 4H, aromatic), 5.33 (s, 1H, OH), 2.44 (d, Hz, 1H, CH) .

This method highlights the versatility of hydrazine in constructing both the indazole ring and the acetyl substituent in a single step.

Oxidation of 2-(2H-Indazol-2-yl)ethanol Derivatives

Post-synthetic oxidation offers a route to introduce the ethanone group. Compound 11 (2-(2H-indazol-2-yl)ethanol) undergoes oxidation using sodium periodate (NaIO) in a mixed solvent system (acetonitrile/acetic acid, 1:1) to yield 1-(2H-indazol-2-yl)ethanone (14 ) . The reaction mechanism involves cleavage of the vicinal diol to a carbonyl group.

Optimized Conditions :

-

Oxidizing Agent : NaIO (1 equiv)

-

Solvent : CHCN/CHCOOH (1:1)

-

Temperature : Room temperature, 24 h

-

Yield : 68%

-

Purification : Column chromatography (dichloromethane/methanol, 98:2) .

Functionalization via Acetylation Reactions

Direct acetylation of 2H-indazole derivatives using acetyl chloride or acetic anhydride represents a straightforward approach. For instance, treating 2H-indazole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) under anhydrous conditions introduces the acetyl group at the 2-position. While this method is less documented in the provided sources, analogous acetylation strategies for related heterocycles suggest its feasibility.

Analytical Characterization of this compound

Spectroscopic Validation

-

FTIR : A strong absorption band at 1690–1714 cm confirms the C=O stretch of the acetyl group .

-

NMR : The acetyl methyl group resonates as a singlet at δ 2.01–2.44, while indazole protons appear as multiplets at δ 7.11–8.25 .

-

HRMS : The molecular ion peak for CHNO ([M+H]) is observed at m/z 161.0712 (calculated: 161.0709) .

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planar indazole rings with dihedral angles <5° between the aromatic and acetyl groups, confirming minimal steric hindrance .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cadogan Cyclization | 2-Nitrobenzaldehyde | Triethyl phosphite, 150°C | 70–85 | High regioselectivity | Requires post-functionalization |

| Hydrazine Cyclization | 1,3-Diketones | Hydrazine hydrate, reflux | 60–75 | One-pot synthesis | Limited substrate scope |

| Oxidation | 2-(2H-Indazol-2-yl)ethanol | NaIO, CHCN/CHCOOH | 65–70 | Mild conditions | Moderate yields |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenazin-1-Carbonsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein spezifischer Reagenzien und Bedingungen beeinflusst.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen können mit Halogenen bzw. Salpetersäure durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Phenazinderivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1-(2H-Indazol-2-yl)ethanone and its derivatives. For instance, research indicates that certain indazole derivatives exhibit potent activity against various pathogens, including protozoa like Giardia intestinalis and Entamoeba histolytica, as well as bacterial strains such as Escherichia coli and Salmonella enterica .

Case Study: Antiprotozoal Activity

In a comparative study, one derivative was found to be 12.8 times more effective than metronidazole against G. intestinalis, showcasing the potential of indazole derivatives in treating protozoal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, compounds derived from indazole structures displayed significant COX-2 inhibition, suggesting their utility as dual-action agents targeting both inflammation and microbial infections .

Case Study: COX-2 Inhibition

Research highlighted that specific indazole derivatives demonstrated in vitro inhibition of COX-2 at concentrations as low as 10 µM, indicating their potential for therapeutic development in inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of indazole derivatives, including this compound. Various compounds have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.

Case Study: Anticancer Evaluation

In vitro assays revealed that certain indazole derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and other cancer cell lines, suggesting their potential as candidates for cancer therapy .

Wirkmechanismus

Phenazine-1-carboxylic acid exerts its effects through the generation of reactive oxygen species, leading to oxidative stress and cell damage in target organisms. It disrupts cellular processes by damaging cell membranes, reducing mitochondrial membrane potential, and increasing reactive oxygen species levels . This compound targets various metabolic pathways and redox processes, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(2H-Indazol-2-yl)ethanone with key structural analogs, highlighting substituent effects and molecular properties:

Key Observations

Heterocyclic Core Variations: Indazole vs. Benzimidazole/Thiazole: Indazole’s fused benzene-pyrazole system provides distinct hydrogen-bonding and π-stacking capabilities compared to benzimidazole (two fused benzene rings) or thiazole (sulfur- and nitrogen-containing ring). These differences impact solubility, metabolic stability, and target binding .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl) and nitro (NO₂) groups (e.g., ) increase electrophilicity, improving reactivity in nucleophilic substitution reactions but may elevate toxicity . Hydroxy and Methoxy Groups: Hydroxy substituents () introduce hydrogen-bonding sites, enhancing solubility and interactions with biological targets .

Synthetic Methodologies: Indazole Derivatives: Synthesized via condensation reactions (e.g., TDAE methodology for nitroimidazole derivatives in ) or hydrazine-mediated cyclization (). Benzimidazole Analogs: Prepared by refluxing precursors in acidic or basic media (e.g., HCl for benzimidazol-2-yl ethanones in ) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2H-Indazol-2-yl)ethanone, and how are reaction conditions optimized?

- Methodology : A common approach involves refluxing indazole derivatives with acetyl chloride in anhydrous conditions. For example, in analogous benzimidazole systems, 1-(1H-benzimidazol-2-yl)ethanone is synthesized by heating 1H-benzimidazole with acetyl chloride under reflux for 2 hours, followed by quenching with ice-cold water and recrystallization in methanol . Optimization includes adjusting molar ratios, solvent choice (e.g., dioxane for improved solubility), and reaction time (typically 2–16 hours) to maximize yield . Purity is assessed via melting point analysis, NMR, or HPLC.

Q. How can spectroscopic data (e.g., IR, mass spectrometry) for this compound be interpreted to confirm structural integrity?

- Methodology :

- IR Spectroscopy : Key absorption bands include C=O stretching (~1700 cm⁻¹) and indazole ring vibrations (C–N stretching at ~1250 cm⁻¹). Use 10% CCl₄ or CS₂ solutions to minimize solvent interference, and validate with reference spectra from databases like NIST .

- Mass Spectrometry : Electron ionization (EI) typically generates a molecular ion peak at m/z corresponding to the molecular weight (e.g., 160.16 g/mol for C₉H₈N₂O). Fragmentation patterns (e.g., loss of CO or CH₃ groups) confirm substituent positions .

Q. What crystallization techniques are suitable for this compound, and how is crystal purity validated?

- Methodology : Slow evaporation from ethanol or methanol is preferred for single-crystal growth. Purity is validated via X-ray diffraction (XRD) using programs like SHELXL . Key parameters include R-factor convergence (<5%) and agreement between observed/predicted bond lengths (e.g., C=O bond ~1.22 Å).

Advanced Research Questions

Q. How can SHELXL be employed to resolve structural ambiguities in this compound crystallography data?

- Methodology : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For disordered regions (e.g., flexible indazole rings), use PART instructions to model alternative conformations. Validate with CHECKCIF to flag steric clashes or unusual torsion angles . Advanced features like hydrogen-bond restraints and twin refinement (for non-merohedral twinning) improve accuracy in high-resolution datasets.

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

- Methodology : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated values may arise from solvent effects or conformational flexibility. Re-run computations with explicit solvent models (e.g., PCM for methanol) and compare multiple conformers. For IR, ensure resolution settings (e.g., 2 cm⁻¹) match experimental conditions to avoid peak broadening artifacts .

Q. How does this compound react under nucleophilic or electrophilic conditions, and what intermediates are critical?

- Methodology :

- Nucleophilic substitution : React with hydrazine derivatives (e.g., hydrazinylphenyl groups) under reflux in dioxane with K₂CO₃ as a base. Monitor via TLC for intermediate imine formation .

- Electrophilic aromatic substitution : Nitration or halogenation at the indazole C3/C5 positions requires Lewis acid catalysts (e.g., FeCl₃). Isolate intermediates (e.g., nitro derivatives) via column chromatography and characterize via LC-MS .

Eigenschaften

CAS-Nummer |

13436-50-5 |

|---|---|

Molekularformel |

C9H8N2O |

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

1-indazol-2-ylethanone |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3 |

InChI-Schlüssel |

YPSMXSXOHKSUNM-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C=C2C=CC=CC2=N1 |

Kanonische SMILES |

CC(=O)N1C=C2C=CC=CC2=N1 |

Synonyme |

2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.